molecular formula C15H15N3O3S B2676332 2-[3-(benzenesulfonyl)pyrrolidine-1-carbonyl]pyrazine CAS No. 1705918-16-6

2-[3-(benzenesulfonyl)pyrrolidine-1-carbonyl]pyrazine

Cat. No.: B2676332
CAS No.: 1705918-16-6
M. Wt: 317.36
InChI Key: ZCSYCHAKDVOYNY-UHFFFAOYSA-N
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Description

2-[3-(benzenesulfonyl)pyrrolidine-1-carbonyl]pyrazine is a complex organic compound that features a pyrrolidine ring, a benzenesulfonyl group, and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of N-substituted piperidines to form pyrrolidine-2-carbaldehyde, which is then converted to the desired compound through a series of reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[3-(benzenesulfonyl)pyrrolidine-1-carbonyl]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the benzenesulfonyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzenesulfonyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the pyrazine ring.

Scientific Research Applications

2-[3-(benzenesulfonyl)pyrrolidine-1-carbonyl]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(benzenesulfonyl)pyrrolidine-1-carbonyl]pyrazine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting their activity. The benzenesulfonyl group can enhance the compound’s binding affinity to its targets, while the pyrazine ring can participate in various chemical reactions within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of both the pyrrolidine and pyrazine rings, along with the benzenesulfonyl group, makes it a versatile compound for various applications.

Properties

IUPAC Name

[3-(benzenesulfonyl)pyrrolidin-1-yl]-pyrazin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c19-15(14-10-16-7-8-17-14)18-9-6-13(11-18)22(20,21)12-4-2-1-3-5-12/h1-5,7-8,10,13H,6,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCSYCHAKDVOYNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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